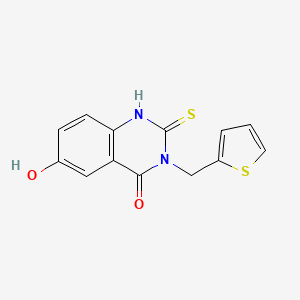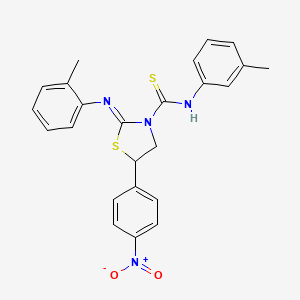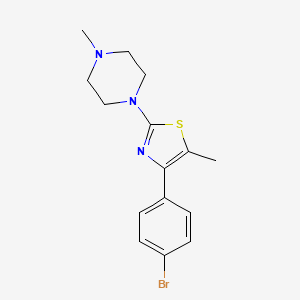
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide (DMOP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOP is a heterocyclic compound that contains a pyridine ring and an oxazole ring, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating energy metabolism and cell survival. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has several advantages for use in lab experiments, including its high potency and specificity for its target molecules. However, N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the optimization of N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide's pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide and its potential applications in other diseases.
Métodos De Síntesis
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide can be synthesized using a variety of methods, including the Hantzsch reaction and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine, followed by cyclization to form the pyridine ring. The oxazole ring can be formed through the reaction of an α-haloketone with a primary amine and a nitrile.
Aplicaciones Científicas De Investigación
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-13(2)22-16(18-12)19-17(21)20-10-8-15(9-11-20)14-6-4-3-5-7-14/h3-8H,9-11H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPKNWVHAXRPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)N2CCC(=CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)

![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)

![4-[(Butylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B7534769.png)
![2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid](/img/structure/B7534773.png)
![1-(4-fluorophenyl)-N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7534783.png)
